molecular formula C13H23N5O2 B2997262 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide CAS No. 2101195-23-5

3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide

Cat. No. B2997262
CAS RN: 2101195-23-5
M. Wt: 281.36
InChI Key: BXZOIOSURFMGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase EphB4. EphB4 is involved in various cellular processes such as angiogenesis, cell migration, and cell proliferation. CEP-32496 has been shown to have potential therapeutic applications in cancer treatment and other diseases.

Mechanism of Action

3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide targets the EphB4 receptor tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EphB4, this compound blocks downstream signaling pathways that promote cancer cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its efficacy and safety in humans are still being evaluated in clinical trials.

Future Directions

There are several future directions for research on 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective EphB4 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound therapy. In addition, the combination of this compound with other cancer therapies is an area of active investigation. Finally, the evaluation of this compound in clinical trials for the treatment of cancer and other diseases is ongoing.

Synthesis Methods

The synthesis of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions. The starting material is 3-amino-1-ethyl-1H-pyrazole-5-carboxamide, which is reacted with 3-bromopropylmorpholine to form N-(3-morpholin-4-ylpropyl)-3-amino-1-ethyl-1H-pyrazole-5-carboxamide. This intermediate is then reacted with 4-bromo-2-fluorobenzonitrile to form this compound.

Scientific Research Applications

3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit tumor growth and metastasis in various types of cancer such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer therapies such as chemotherapy and radiation therapy.

properties

IUPAC Name

5-amino-2-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-2-18-11(10-12(14)16-18)13(19)15-4-3-5-17-6-8-20-9-7-17/h10H,2-9H2,1H3,(H2,14,16)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZOIOSURFMGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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